![molecular formula C16H19ClFN3O2 B2584450 1-[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)ethanone;hydrochloride CAS No. 2418596-14-0](/img/structure/B2584450.png)
1-[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)ethanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as rac-1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)ethan-1-one hydrochloride, has a CAS Number of 2418596-14-0 . It has a molecular weight of 339.8 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18FN3O2.ClH/c17-10-3-4-15-11(5-10)14(19-22-15)6-16(21)20-7-12(9-1-2-9)13(18)8-20;/h3-5,9,12-13H,1-2,6-8,18H2;1H/t12-,13+;/m0./s1 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
One of the primary applications of compounds with structures similar to the queried chemical is in the synthesis and evaluation of their antibacterial activity. For instance, pyridonecarboxylic acids and their analogs have been synthesized to study their antibacterial efficacy. These compounds, with variations in the amino- and hydroxy-substituted cyclic amino groups, have shown promise in vitro and in vivo against bacterial strains, demonstrating the potential of such chemicals in developing new antibacterial agents (Egawa et al., 1984).
Antifungal and Antimicrobial Applications
Further, research into the synthesis and structural characterization of substituted 6-fluorobenzo[d]thiazole amides revealed their potential in antimicrobial and antifungal activities. These compounds, synthesized through condensation reactions, showed antibacterial and antifungal activity comparable or slightly better than some medicinal standards, highlighting the relevance of such structures in antimicrobial research (Pejchal, Pejchalová, & Růžičková, 2015).
Synthesis and Pharmacological Study
Additionally, compounds with similar structures have been synthesized and studied for their pharmacological properties. For example, research on thiazolidinones and Mannich bases of 4‐Amino‐3‐mercapto‐5‐pyridin‐3′‐yl‐[1,2,4]‐triazole has been conducted to evaluate their antimicrobial and antitubercular activities, further indicating the versatility of these structures in medicinal chemistry and drug development (Dave et al., 2007).
Corrosion Inhibition
Research into novel triazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid medium is another interesting application. These studies complemented with density functional theory (DFT) calculations, have demonstrated the potential of such compounds in industrial applications, particularly in preventing corrosion, which is a significant concern in various industries (Jawad et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(3S,4R)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2.ClH/c17-10-3-4-15-11(5-10)14(19-22-15)6-16(21)20-7-12(9-1-2-9)13(18)8-20;/h3-5,9,12-13H,1-2,6-8,18H2;1H/t12-,13+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUUHGUDUBETEP-JHEYCYPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CN(CC2N)C(=O)CC3=NOC4=C3C=C(C=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H]2CN(C[C@H]2N)C(=O)CC3=NOC4=C3C=C(C=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)ethanone;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one](/img/structure/B2584367.png)
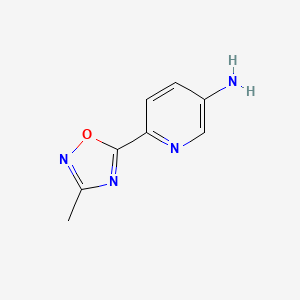
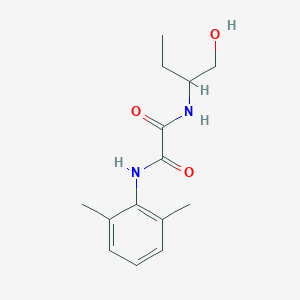
![3-[1-(4-methoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B2584370.png)
![{[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2584373.png)
![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2584375.png)
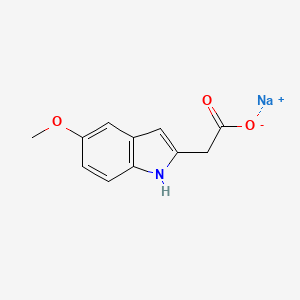


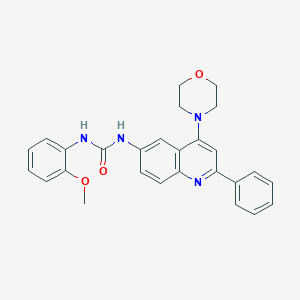
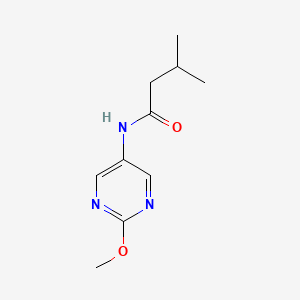
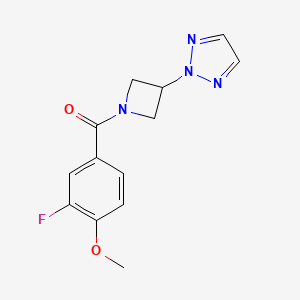
![3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone](/img/structure/B2584389.png)
